Molecular Weight and Lipophilicity Differentiation vs. N1-(2-Hydroxypropyl) Analog
The target compound exhibits a molecular weight of 366.3 g/mol and a computed XLogP3 of 2.9, compared to 290.24 g/mol and a lower predicted LogP for the N1-(2-hydroxypropyl) analog (CAS 433241-66-8) [1][2]. The 76 Da increase arises from the phenyl substitution on the hydroxypropyl chain, which simultaneously elevates lipophilicity by approximately 1.5–2.0 log units based on fragment-based predictions, placing the compound closer to the optimal LogP range for CNS penetration while reducing aqueous solubility relative to the simpler analog [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 366.3 g/mol (PubChem computed) |
| Comparator Or Baseline | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: 290.24 g/mol (PubChem computed) |
| Quantified Difference | +76.06 g/mol (+26.2% increase) |
| Conditions | Computed physicochemical properties; PubChem release 2021.05.07 |
Why This Matters
For procurement, the higher molecular weight and LogP directly affect solubility, permeability, and dosing, meaning the target compound will partition differently in biological assays and cannot be substituted without re-validation.
- [1] PubChem Compound Summary for CID 71782319. https://pubchem.ncbi.nlm.nih.gov/compound/1396874-10-4 (accessed 2026-05-09). View Source
- [2] PubChem record for N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 433241-66-8). https://pubchem.ncbi.nlm.nih.gov/compound/433241-66-8 (accessed 2026-05-09). View Source
